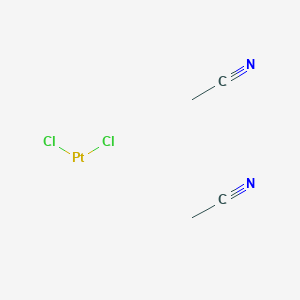

cis-Bis(acetonitrile)dichloroplatinum(II)

描述

cis-Bis(acetonitrile)dichloroplatinum(II) is a platinum coordination complex with the chemical formula (CH₃CN)₂PtCl₂. This compound is known for its square planar geometry and is used as a precursor in the synthesis of more complex platinum-containing compounds . It is related to inorganic chemistry and materials science, and it serves as a valuable reagent in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

cis-Bis(acetonitrile)dichloroplatinum(II) can be synthesized by reacting platinum(II) chloride with acetonitrile. The reaction typically involves dissolving platinum(II) chloride in acetonitrile and allowing the mixture to react under controlled conditions. The product is then isolated and purified .

Industrial Production Methods

In industrial settings, the preparation of cis-Bis(acetonitrile)dichloroplatinum(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk for use in various applications .

化学反应分析

Ligand Substitution Reactions

cis-[PtCl₂(NCMe)₂] undergoes solvolysis in aqueous acetonitrile (2:1 v/v), replacing chloride ligands with solvent molecules2.

Table 1: Kinetic Parameters for Solvolysis at 35°C2

| Compound | (s⁻¹) | Isosbestic Point (nm) |

|---|---|---|

| cis-[PtCl₂(NCMe)₂] | 308 | |

| trans-[PtCl₂(NCMe)₂] | Not observed | |

| K[PtCl₃(NCMe)] | 308 (delayed) |

-

The trans-isomer reacts ~3.5× faster than the cis form due to reduced steric hindrance and greater lability of chloride trans to acetonitrile2.

Kinetic Studies and Mechanism

The reaction mechanism involves two steps for K[PtCl₃(NCMe)]:

-

Rapid formation of cis-[PtCl₂(NCMe)₂].

-

Slower solvolysis of the cis-isomer2.

Mechanistic Scheme :

-

Activation Parameters :

-

Higher activation energy for cis-isomer solvolysis correlates with stronger Pt–Cl bonds trans to acetonitrile1.

-

Table 2: Reactivity Comparison of cis- vs. trans-Isomers12

| Property | cis-[PtCl₂(NCMe)₂] | trans-[PtCl₂(NCMe)₂] |

|---|---|---|

| Solubility in Polar Solvents | High | Low |

| Thermal Stability | Converts to trans at 75°C | Stable |

| Ligand Lability | Moderate | High (Cl⁻ trans to NCMe) |

-

Trans Influence Hierarchy :

Chloride’s stronger trans-directing effect explains the kinetic preference for cis-isomer formation1.

科学研究应用

Applications of cis-Bis(acetonitrile)dichloroplatinum(II)

Introduction

Cis-Bis(acetonitrile)dichloroplatinum(II) is an organometallic complex that has garnered attention in various scientific fields, particularly in catalysis and medicinal chemistry. Its unique structure and reactivity profile make it a valuable compound for research and practical applications. This article delves into the diverse applications of this compound, supported by data tables and case studies.

Catalysis

Cis-Bis(acetonitrile)dichloroplatinum(II) serves as a catalyst in various organic reactions, particularly in cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it an important reagent in synthetic organic chemistry.

Key Reactions :

- Cross-Coupling Reactions : It has been used to catalyze reactions between aryl halides and organometallic reagents, leading to the formation of biaryl compounds.

- Hydrogenation Reactions : The compound has shown efficacy in hydrogenating alkenes and alkynes under mild conditions, contributing to the development of more sustainable synthetic pathways.

Medicinal Chemistry

The biological activity of cis-Bis(acetonitrile)dichloroplatinum(II) has been explored extensively, particularly its potential as an anticancer agent. Similar to cisplatin, this compound can interact with DNA, forming cross-links that inhibit cell division.

Mechanism of Action :

- The compound binds to nucleophilic sites on DNA, leading to structural modifications that prevent replication and transcription.

- Studies indicate that variations in ligand structure can significantly affect cytotoxicity and selectivity towards different cancer cell lines.

Interaction Studies

Research has focused on understanding how cis-Bis(acetonitrile)dichloroplatinum(II) interacts with biomolecules. Spectroscopic techniques such as UV-Vis and NMR spectroscopy are commonly employed to study these interactions.

Findings :

- The compound forms stable adducts with DNA and proteins, which can lead to significant alterations in biological activity.

- These studies provide insights into the design of more effective platinum-based therapeutics with reduced side effects.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of cis-Bis(acetonitrile)dichloroplatinum(II) against various cancer cell lines. The results showed that modifications in ligand composition could enhance selectivity towards specific cancer types, offering a pathway for developing targeted therapies.

Case Study 2: Catalytic Efficiency

Research demonstrated the catalytic efficiency of cis-Bis(acetonitrile)dichloroplatinum(II) in cross-coupling reactions. The study highlighted its ability to achieve high yields under mild conditions, making it a promising candidate for sustainable chemical synthesis.

作用机制

The mechanism of action of cis-Bis(acetonitrile)dichloroplatinum(II) involves its ability to coordinate with various ligands and undergo substitution reactions. The platinum center can interact with nucleophiles, leading to the formation of new complexes. These interactions can affect cellular processes and have potential therapeutic applications .

相似化合物的比较

cis-Bis(acetonitrile)dichloroplatinum(II) can be compared with other platinum complexes, such as:

cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar in structure but with dimethyl sulfoxide ligands instead of acetonitrile.

cis-Bis(benzonitrile)dichloroplatinum(II): Contains benzonitrile ligands instead of acetonitrile.

cis-Dichlorobis(pyridine)platinum(II): Contains pyridine ligands instead of acetonitrile.

The uniqueness of cis-Bis(acetonitrile)dichloroplatinum(II) lies in its specific ligand environment, which influences its reactivity and applications .

生物活性

cis-Bis(acetonitrile)dichloroplatinum(II) (often abbreviated as cis-[PtCl2(NCMe)2]) is a platinum-based coordination compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and comparative efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound features a square planar geometry typical of many platinum(II) complexes. Its structure consists of a platinum center coordinated to two chloride ions and two acetonitrile ligands. The cis configuration is significant as it affects the compound's reactivity and biological interactions.

The biological activity of cis-Bis(acetonitrile)dichloroplatinum(II) is primarily attributed to its ability to form DNA adducts, similar to its well-known counterpart, cisplatin. Upon entering the cell, the chloride ligands are replaced by water or other nucleophiles, leading to the formation of reactive species that can bind to DNA. This binding disrupts DNA replication and transcription processes, ultimately triggering apoptosis in cancer cells.

Cytotoxicity Studies

Numerous studies have assessed the cytotoxic effects of cis-Bis(acetonitrile)dichloroplatinum(II) against various cancer cell lines. The following table summarizes key findings from recent research:

Comparative Efficacy

While cis-Bis(acetonitrile)dichloroplatinum(II) exhibits notable cytotoxicity, it is generally considered less effective than cisplatin in terms of overall anticancer activity. However, its lower toxicity profile may provide advantages in specific therapeutic contexts, particularly for patients who exhibit resistance to traditional platinum-based therapies.

Case Studies

- Study on Breast Cancer Cell Lines : A comprehensive study evaluated the effects of cis-Bis(acetonitrile)dichloroplatinum(II) on MDA-MB-231 and MCF-7 cells. Results indicated that while both cell lines were sensitive to treatment, MDA-MB-231 cells showed a slightly higher resistance compared to MCF-7 cells, suggesting differential responses based on cellular characteristics .

- K562 Leukemia Model : In experiments involving K562 leukemia cells, treatment with cis-Bis(acetonitrile)dichloroplatinum(II) resulted in significant apoptosis rates compared to untreated controls. The study highlighted the compound's potential as an alternative treatment for leukemias resistant to conventional therapies .

- Ovarian Cancer Studies : Research involving A2780 ovarian cancer cells demonstrated that cis-Bis(acetonitrile)dichloroplatinum(II) effectively inhibited cell growth through mechanisms involving DNA interstrand cross-linking, which is critical for inducing cell death in rapidly dividing cancer cells .

属性

IUPAC Name |

acetonitrile;dichloroplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWGBUVHSQEDRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21264-32-4 | |

| Record name | (SP-4-2)-Bis(acetonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21264-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

348.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13869-38-0 | |

| Record name | Platinum, bis(acetonitrile)dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13869-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of cis-Bis(acetonitrile)dichloroplatinum(II)?

A1: While the provided abstract does not contain specific structural data, the title "Structure of cis-bis(acetonitrile)-dichloroplatinum(II)" [] implies that the paper focuses on elucidating the three-dimensional arrangement of atoms within the molecule. We can infer that the compound likely adopts a square planar geometry typical of Pt(II) complexes, with the two acetonitrile ligands and two chloride ligands arranged in a cis configuration around the central platinum atom.

Q2: Does the paper provide spectroscopic data to support the structural characterization of cis-Bis(acetonitrile)dichloroplatinum(II)?

A2: Unfortunately, the abstract lacks details about the specific spectroscopic techniques employed or the data obtained. To gain a comprehensive understanding of the structural characterization, it is essential to review the full text of the research paper [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。